8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid
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Overview
Description
8-Amino-2-azaspiro[45]decane-2-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, leading to the formation of difluoroalkylated derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of Raney nickel.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, Raney nickel with hydrogen.
Substitution: Sodium azide, potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, making it a potential candidate for the treatment of hepatocellular carcinoma .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its unique combination of structural rigidity and biological activity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
8-amino-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c11-8-1-3-10(4-2-8)5-6-12(7-10)9(13)14/h8H,1-7,11H2,(H,13,14) |
InChI Key |
WRHDUTLVFXNYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)C(=O)O |
Origin of Product |
United States |
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